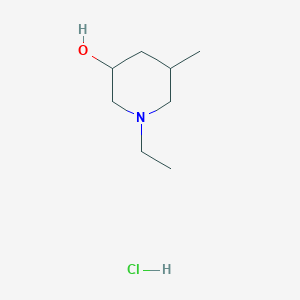![molecular formula C14H21Cl2N3O B7982863 2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride, AldrichCPR](/img/structure/B7982863.png)
2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride, AldrichCPR, is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a piperidine moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperidine Introduction: The benzoxazole intermediate is then reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired piperidinyl derivative.
Ethylamine Addition: The final step involves the alkylation of the piperidinyl derivative with ethylamine, followed by the formation of the dihydrochloride salt through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoxazole moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoxazole ring and piperidine moiety may contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Benzoxazol-2-yl)ethylamine: Lacks the piperidine moiety, resulting in different chemical and biological properties.
3-(1,3-Benzoxazol-2-yl)piperidine: Similar structure but without the ethylamine group, affecting its reactivity and applications.
2-(1,3-Benzoxazol-2-yl)-3-piperidinylmethanol: Contains a hydroxyl group instead of an ethylamine, leading to different chemical behavior.
Uniqueness
2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
IUPAC Name |
2-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.2ClH/c15-8-7-11-4-3-9-17(10-11)14-16-12-5-1-2-6-13(12)18-14;;/h1-2,5-6,11H,3-4,7-10,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTJNVUVZQFOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3O2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Aminomethyl)isoxazol-3-yl]phenol](/img/structure/B7982788.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine (HCl)](/img/structure/B7982809.png)
![[5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid](/img/structure/B7982816.png)
![4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid](/img/structure/B7982820.png)

![1-[(2R,3S)-2-(2,4-Dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine dihydrochloride](/img/structure/B7982832.png)

![4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione](/img/structure/B7982837.png)
![4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7982845.png)

![[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B7982869.png)
